REACTION_SMILES
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[CH3:1][c:2]1[c:3]([CH:8]([OH:9])[c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)[cH:4][cH:5][cH:6][cH:7]1.[CH3:21][CH2:22][O:23][CH2:24][CH3:25].[OH2:20].[P:16]([Br:17])([Br:18])[Br:19]>>[CH3:1][c:2]1[c:3]([CH:8]([c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)[Br:17])[cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1C(O)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrP(Br)Br
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Name
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Type
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product
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Smiles
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Cc1ccccc1C(Br)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |